molecular formula C11H17BN2O3 B15280211 3-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridazine

3-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridazine

Cat. No.: B15280211
M. Wt: 236.08 g/mol
InChI Key: HBCFWSVVCLCTDP-UHFFFAOYSA-N
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Description

3-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridazine is an organic compound that features a pyridazine ring substituted with a methoxy group and a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridazine typically involves the borylation of a pyridazine derivative. One common method is the palladium-catalyzed cross-coupling reaction between a halogenated pyridazine and bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The use of automated systems for reagent addition and product isolation also enhances the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridazine involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridazine is unique due to its combination of a methoxy group and a boronic ester group on a pyridazine ring. This unique structure provides distinct reactivity and binding properties, making it valuable in various fields of research and industry .

Properties

Molecular Formula

C11H17BN2O3

Molecular Weight

236.08 g/mol

IUPAC Name

3-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine

InChI

InChI=1S/C11H17BN2O3/c1-10(2)11(3,4)17-12(16-10)8-6-7-9(15-5)14-13-8/h6-7H,1-5H3

InChI Key

HBCFWSVVCLCTDP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NN=C(C=C2)OC

Origin of Product

United States

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